molecular formula C16H19N3O4 B2608335 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide CAS No. 1904202-15-8

2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B2608335
CAS No.: 1904202-15-8
M. Wt: 317.345
InChI Key: JEHVWBSFFACNTA-UHFFFAOYSA-N
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Description

This compound features a pyridine ring substituted with a methoxy group and a carboxamide group, as well as a dihydropyridinyl moiety

Mechanism of Action

Target of Action

The primary target of the compound 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing .

Mode of Action

The compound interacts with its target, EZH2, by inhibiting its function. EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of lysine 27 on histone 3 (H3K27), resulting in trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes . The compound this compound inhibits this process, thereby preventing the silencing of targeted genes .

Biochemical Pathways

The inhibition of EZH2 by this compound affects the biochemical pathway of transcriptional silencing. This results in the prevention of the installation of methylation marks on H3K27, thereby disrupting the modification of chromatin structure that serves to repress transcription .

Pharmacokinetics

The compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid , suggesting it has favorable bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound include the prevention of trimethylation of H3K27 and the subsequent silencing of targeted genes . This disruption of the normal function of EZH2 can lead to changes in gene expression that may have therapeutic effects in certain malignancies .

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to understand its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide vary with different dosages in animal models. Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the methoxy and carboxamide groups, and the attachment of the dihydropyridinyl moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the dihydropyridinyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for designing new compounds with tailored properties.

Properties

IUPAC Name

2-methoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11-9-12(22-2)10-14(20)19(11)8-7-17-15(21)13-5-4-6-18-16(13)23-3/h4-6,9-10H,7-8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHVWBSFFACNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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